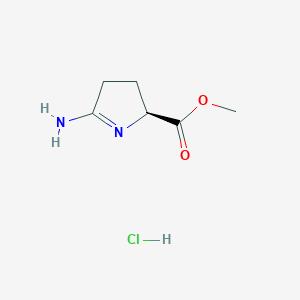

Methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride

Description

Methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a methyl ester group at the 2-position, an amino group at the 5-position, and a partially saturated pyrrole ring. Its molecular formula is C₆H₁₁ClN₂O₂, with a molecular weight of 178.62 g/mol . The compound is identified by multiple synonyms, including "3,4-Dihydro-2H-pyrrol-5-amine hydrochloride" and "2-amino-1-pyrroline Hydrochloride," and is registered under CAS numbers 7544-75-4 and 110971-82-9 (for its ethyl ester analog) .

Structurally, the molecule features a bicyclic framework with a stereogenic center at the 2-position (S-configuration), making it a valuable intermediate in asymmetric synthesis and pharmaceutical development. It is commonly utilized in the preparation of bioactive molecules targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-10-6(9)4-2-3-5(7)8-4;/h4H,2-3H2,1H3,(H2,7,8);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPRJWOCRHVXNC-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride generally involves the formation of the pyrrole ring followed by the introduction of the amino and ester functional groups. A common method includes:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where 1,4-diketones undergo cyclization in the presence of ammonia or primary amines.

Introduction of the Amino Group: This step typically involves the reduction of nitrile or imine derivatives.

Formation of the Ester: This can be done through esterification of the carboxylic acid using methanol in the presence of acid catalysts.

Industrial Production Methods: On an industrial scale, the production method may involve more efficient catalytic processes to enhance yield and purity. This often includes high-pressure hydrogenation for the reduction steps and the use of solid acid catalysts for esterification to ensure high throughput and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions it Undergoes: Methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxo-derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

Substitution: The amino group can participate in substitution reactions with various electrophiles, forming amides, or other substituted products.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate, chromium trioxide.

Reduction Reagents: Lithium aluminium hydride, hydrogen gas with catalysts like palladium.

Substitution Conditions: Electrophiles such as acyl chlorides or sulfonyl chlorides, often in the presence of a base like triethylamine.

Major Products Formed: Depending on the reaction type, the major products can include:

Oxo-derivatives from oxidation.

Alcohols from reduction.

Amides or sulfonamides from substitution reactions.

Scientific Research Applications

Methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride is employed in various research applications due to its versatile reactivity and biological activity.

In Chemistry: It serves as an intermediate in the synthesis of more complex pyrrole-based compounds.

In Biology: Studies have explored its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

In Medicine: This compound has been investigated for its potential role in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

In Industry: Its derivatives are used in the production of materials such as polymers and dyes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. The amino group, for instance, can form hydrogen bonds with biological macromolecules, influencing their function. The ester group can undergo hydrolysis in biological systems, releasing the active form of the compound.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Challenges : Steric hindrance in ethyl ester analogs complicates purification, whereas methyl esters are more amenable to crystallization .

- Bioactivity Limitations : The target compound’s short half-life in vivo necessitates structural modifications (e.g., prodrug formulations) .

- Contradictory Evidence : While some studies suggest hydroxyl radical scavenging by pyrrolidine derivatives, others attribute such activity to experimental artifacts in spin-trapping assays .

Biological Activity

Methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including research studies and reviews.

- Molecular Formula : C6H11ClN2O2

- Molecular Weight : 164.62 g/mol

- CAS Number : 110971-80-7

The compound features a pyrrole ring, which is known for its role in various biological activities, including enzyme inhibition and receptor modulation.

Methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate acts primarily through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Interaction : The compound has the potential to bind to various receptors, influencing signal transduction pathways.

1. Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrrole structure can enhance cytotoxicity against human tumor cells, with IC50 values ranging from nanomolar to micromolar concentrations .

2. Antimicrobial Properties

Methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate has demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are comparable to standard antibiotics, suggesting potential as a therapeutic agent .

3. Neuroprotective Effects

There is emerging evidence that pyrrole derivatives may possess neuroprotective properties. Animal studies have indicated that these compounds can reduce neuronal damage in models of neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several pyrrole derivatives, including methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate. The results showed that specific modifications to the compound significantly enhanced its activity against breast cancer cell lines, with observed GI50 values in the low micromolar range .

Case Study 2: Antibacterial Activity

In another investigation, a series of pyrrole-based compounds were tested for their antibacterial efficacy. The study found that methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate exhibited an MIC of 12.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as an alternative treatment option .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.